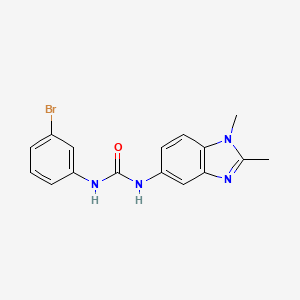
N~1~-2-biphenylyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-2-biphenylyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BVT.5182, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of compounds known as glycine receptor antagonists, which have been shown to have a range of biological activities. In 5182.
Mécanisme D'action
N~1~-2-biphenylyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a glycine receptor antagonist, which means that it blocks the action of glycine in the body. Glycine is an important neurotransmitter that plays a role in a range of physiological processes, including pain perception, anxiety, and inflammation. By blocking the action of glycine, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-2-biphenylyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a novel compound with a unique mechanism of action. This means that it may have advantages over existing drugs in terms of efficacy and safety. However, one limitation of using this compound is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
Orientations Futures
There are several future directions for research on N~1~-2-biphenylyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research could be to further investigate its potential therapeutic applications in a range of diseases, including pain, anxiety, and inflammation. Another area of research could be to explore its mechanism of action in more detail, including its effects on specific receptors and signaling pathways. Finally, future research could focus on the development of new compounds based on the structure of this compound, with the aim of improving its efficacy and safety.
In conclusion, this compound is a novel compound with potential therapeutic applications in a range of diseases. Its unique mechanism of action and biochemical and physiological effects make it an interesting target for further research. However, more research is needed to fully establish its safety and efficacy, and to explore its potential in a range of diseases.
Applications De Recherche Scientifique
N~1~-2-biphenylyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potential therapeutic applications in a range of diseases. It has been studied for its effects on neuropathic pain, epilepsy, and anxiety. In addition, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-29-21-14-13-18(15-22(21)30-2)25(31(3,27)28)16-23(26)24-20-12-8-7-11-19(20)17-9-5-4-6-10-17/h4-15H,16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQPLBSUKHUGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione sulfate](/img/structure/B3549806.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3549807.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3549814.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)glycinamide](/img/structure/B3549821.png)
![N-(3-methoxyphenyl)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3549822.png)
![N-(3-Chloro-phenyl)-N-{2-[4-(3-chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-methanesulfonamide](/img/structure/B3549825.png)


![isopropyl 3-({[(4-methyl-5-{[(2-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B3549849.png)
![N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3549855.png)
![4-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B3549860.png)
![N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3549882.png)
![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methylbenzamide](/img/structure/B3549894.png)
![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3549895.png)